molecular formula C17H16N2O2 B14944099 N-(3,5-dimethoxyphenyl)quinolin-4-amine

N-(3,5-dimethoxyphenyl)quinolin-4-amine

Cat. No.: B14944099
M. Wt: 280.32 g/mol
InChI Key: LANRIDJSQDQMAP-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE is an organic compound that features both a quinoline and a dimethoxyphenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE typically involves the coupling of a 3,5-dimethoxyaniline derivative with a quinoline derivative. This can be achieved through various synthetic routes, such as:

    Nucleophilic Aromatic Substitution (S_NAr): This method involves the reaction of a nucleophile (3,5-dimethoxyaniline) with an electrophilic quinoline derivative under basic conditions.

    Reductive Amination: This involves the reaction of a quinoline aldehyde or ketone with 3,5-dimethoxyaniline in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline or phenyl derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl_2, Br_2) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a biochemical probe.

    Material Science: Use in the synthesis of novel materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE would depend on its specific biological target. Generally, compounds with quinoline and phenyl groups can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-DIMETHOXYPHENYL)-N-(2-QUINOLYL)AMINE
  • N-(3,5-DIMETHOXYPHENYL)-N-(6-QUINOLYL)AMINE
  • N-(3,5-DIMETHOXYPHENYL)-N-(8-QUINOLYL)AMINE

Uniqueness

N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE is unique due to the specific positioning of the quinoline and dimethoxyphenyl groups, which can influence its chemical reactivity and biological activity. Comparatively, other similar compounds might have different positional isomers, leading to variations in their properties and applications.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C17H16N2O2/c1-20-13-9-12(10-14(11-13)21-2)19-17-7-8-18-16-6-4-3-5-15(16)17/h3-11H,1-2H3,(H,18,19)

InChI Key

LANRIDJSQDQMAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=CC=NC3=CC=CC=C32)OC

Origin of Product

United States

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